![molecular formula C28H22N2O2 B4915705 17-[2-(1H-indol-3-yl)ethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4915705.png)
17-[2-(1H-indol-3-yl)ethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-[2-(1H-indol-3-yl)ethyl]-17-azapentacyclo[66502,709,14015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique structure that includes an indole moiety and a pentacyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-[2-(1H-indol-3-yl)ethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Pentacyclic Framework: This step involves cyclization reactions that form the pentacyclic structure. Various cyclization methods, such as Diels-Alder reactions, can be employed.
Final Assembly: The indole moiety is then attached to the pentacyclic framework through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
17-[2-(1H-indol-3-yl)ethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pentacyclic framework.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the pentacyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
科学研究应用
17-[2-(1H-indol-3-yl)ethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 17-[2-(1H-indol-3-yl)ethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity. This can lead to various biological effects, such as changes in signal transduction pathways or alterations in gene expression.
相似化合物的比较
Similar Compounds
17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: This compound has a similar pentacyclic framework but lacks the indole moiety.
(15S,19R)-1-Ethyl-17-(2-methoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: This compound has a similar structure but with different substituents.
Uniqueness
The uniqueness of 17-[2-(1H-indol-3-yl)ethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione lies in its combination of an indole moiety with a pentacyclic framework. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
17-[2-(1H-indol-3-yl)ethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2/c31-27-25-23-18-8-1-2-9-19(18)24(21-11-4-3-10-20(21)23)26(25)28(32)30(27)14-13-16-15-29-22-12-6-5-7-17(16)22/h1-12,15,23-26,29H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKDCEVLLJXKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CCC6=CNC7=CC=CC=C76 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-methoxybenzamide](/img/structure/B4915630.png)
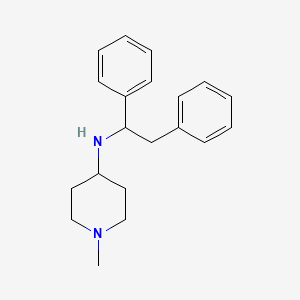

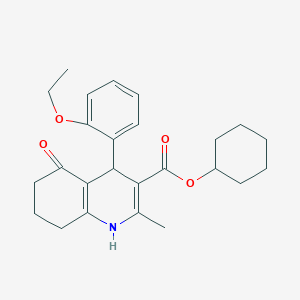
![2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}ACETAMIDE](/img/structure/B4915648.png)
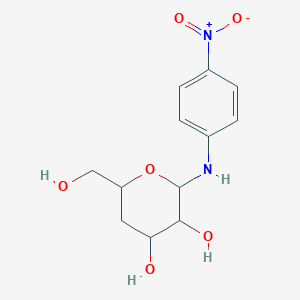
![N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine](/img/structure/B4915661.png)
![4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]](/img/structure/B4915673.png)
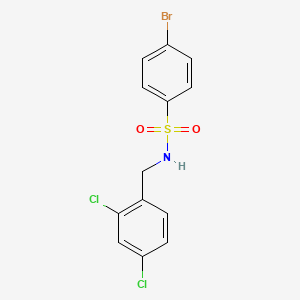
![1-[2-(2-ethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4915692.png)
![2,4-di-tert-butyl-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4915700.png)
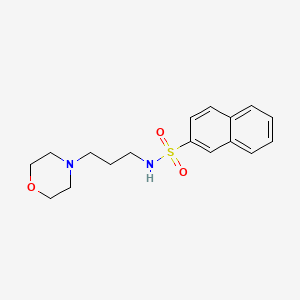
![N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B4915715.png)
![2-{2-bromo-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4915726.png)
